molecular formula C25H32F3N3O4 B1681671 Silodosin CAS No. 160970-54-7

Silodosin

カタログ番号 B1681671
CAS番号: 160970-54-7
分子量: 495.5 g/mol
InChIキー: PNCPYILNMDWPEY-QGZVFWFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Silodosin is a highly selective α1A-adrenoceptor antagonist used to treat symptoms associated with benign prostatic hyperplasia (BPH) . It is used to improve urination in men with benign prostatic hyperplasia (enlarged prostate) .


Synthesis Analysis

The key starting materials used in the synthesis of silodosin are shown in the referenced paper . In the synthesis of compound 3, 2-bromoethanol (2-BE) is used to protect the alcohol functional group during the conversion of compound 1 to compound 3 .


Molecular Structure Analysis

The chemical structure of silodosin was elucidated by a combination of MS (ESI -MS and ESI-MS/MS), UV, IR, 1H-NMR, 13C-NMR, 19F-NMR spectroscopy, two-dimensional NMR spectroscopy (COSY, NOESY, HMCQ and HMBC) and elemental analysis. The absolute stereochemistry was confirmed by single-crystal X-ray crystallography and optical rotation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of silodosin were analyzed using various techniques such as capillary gas chromatography . The chemical structure of silodosin was confirmed by a combination of MS (ESI -MS and ESI-MS/MS), UV, IR, 1H-NMR, 13C-NMR, 19F-NMR spectroscopy, two-dimensional NMR spectroscopy (COSY, NOESY, HMCQ and HMBC) and elemental analysis .


Physical And Chemical Properties Analysis

Silodosin has a molecular formula of C25H32F3N3O4 and a molecular weight of 495.53 . It is soluble in DMSO .

科学的研究の応用

Treatment of Lower Urinary Tract Symptoms (LUTS)

Silodosin is highly effective in treating patients bothered by LUTS secondary to benign prostatic hyperplasia (BPH). It relaxes the smooth muscle in bladder and prostate tissues, increases bladder blood flow in conditions of chronic bladder ischemia, and regulates the activity of transcriptional factors responsible for stromal growth and prostate hyperplasia .

Improvement of Urodynamic Parameters

Silodosin has shown to improve urodynamic parameters in patients with BPH. It was found to be superior to placebo in improving IPSS total score, voiding subscore, storage subscore, and QoL score. It was also at least as effective as tamsulosin 0.4 mg once-daily in all efficacy analyses .

Safety Profile

Long-term data (after 9 months of treatment) confirmed the limited effect of silodosin on the cardiovascular and gastrointestinal systems. Although ejaculatory disorders represented the main complaint of patients taking silodosin, the discontinuation rate due to this condition remained low even in a long-term follow-up study (7.5%) .

Medical Expulsive Therapy for Ureteral Stones

Silodosin has shown efficacy as a medical expulsive therapy for promoting spontaneous stone passage of distal ureteral stones less than 10 mm . Compared with tamsulosin, silodosin resulted in a significantly higher stone expulsion rate and significantly shorter stone expulsion time .

Relief of LUTS in Prostate Cancer Brachytherapy Patients

Silodosin may relieve LUTS in patients who underwent prostate cancer brachytherapy .

Increase the Likelihood of Successful Trials without a Catheter

Silodosin may increase the likelihood of successful trials without a catheter in patients experiencing acute urinary retention .

作用機序

Target of Action

Silodosin is a selective antagonist of alpha (α)-1 adrenergic receptors, specifically binding to the α 1A subtype with the highest affinity . These α1-adrenergic receptors play a crucial role in regulating smooth muscle tone in the bladder neck, prostate, and prostatic urethra . The α 1A subtype accounts for approximately 75% of α1-adrenoceptors in the prostate .

Mode of Action

Silodosin works by binding to α 1A -adrenoceptors with high affinity . This binding leads to the relaxation of smooth muscle in the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .

Biochemical Pathways

Silodosin’s action results in smooth muscle relaxation in bladder and prostate tissues . It also increases bladder blood flow in conditions of chronic bladder ischemia and regulates the activity of transcriptional factors responsible for stromal growth and prostate hyperplasia .

Pharmacokinetics

Silodosin exhibits a bioavailability of 32% . It is metabolized in the liver through glucuronidation, mediated by UDP-glucuronosyltransferase 2B7 (UGT2B7), with minor involvement of CYP3A4 . The main metabolite of silodosin, silodosin glucuronide (KMD-3213G), has an extended half-life of approximately 24 hours . Silodosin is excreted 33.5% via the kidneys and 54.9% via fecal elimination .

Result of Action

The molecular and cellular effects of silodosin’s action include the relaxation of smooth muscle in the bladder neck and prostate, which improves urine flow and decreases symptoms of benign prostatic hyperplasia (BPH) . It also increases bladder blood flow in conditions of chronic bladder ischemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of silodosin. For instance, silodosin has shown efficacy as a medical expulsive therapy for promoting spontaneous stone passage of distal ureteral stones . It can also relieve lower urinary tract symptoms (LUTS) in patients who underwent prostate cancer brachytherapy . .

Safety and Hazards

Silodosin may cause low blood pressure when you stand up after sitting or lying down, which may lead to dizziness and fainting. It may also affect your pupils during cataract surgery . It is harmful if swallowed and may cause long-lasting harmful effects to aquatic life .

将来の方向性

Silodosin is one of the drugs approved for the treatment of BPH, being highly effective in improving not only LUTS but also urodynamic parameter impairments secondary to BPH. Moreover, it has shown efficacy as medical expulsive therapy for distal ureteral stones in previous prospective randomized trials .

特性

IUPAC Name

1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCPYILNMDWPEY-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167045
Record name Silodosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Silodosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06207
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The pathogenesis of benign prostatic hyperplasia is not fully understood: it is believed to involve several pathways, including inflammation, apoptosis, and cellular proliferation. Most drug therapies aim to alleviate symptoms of benign prostatic hyperplasia, silodosin included. Lower urinary tract symptoms of benign prostatic hyperplasia are categorized into three main groups: voiding or obstructive (hesitancy, slow stream, intermittency, incomplete emptying), storage or irritative (frequency, urgency, nocturia, urge urinary incontinence), and postmicturition (postvoid dribbling). Prostate contraction is the main contributor to lower urinary tract symptoms of benign prostatic hyperplasia. The smooth muscle tone of the prostate is regulated by α1A-adrenoceptors, which are the most highly expressed subtype of α1adrenoceptors in the human prostate tissue. It has been reported that blockade of α1A-adrenoceptors relieves bladder outlet obstruction. Blockade of α1D-adrenoceptors, another subtype found in prostate tissue, is believed to alleviate storage symptoms due to detrusor overactivity. α1-adrenoceptors are G protein-coupled receptors: upon binding of its natural ligand, norepinephrine and epinephrine, leads to the activation of phospholipase C and downstream signalling molecules, including inositol triphosphate and diacylglycerol. Ultimately, there is an increase in intracellular calcium levels and, consequently, smooth muscle contraction. Silodosin is an antagonist of α1-adrenoceptors, with the highest selectivity for the α1A-adrenoceptor subtype. By blocking the α1A-adrenoceptor signalling pathway, silodosin promotes prostatic and urethral smooth muscle relaxation, thereby improving lower urinary tract symptoms such as voiding. Silodosin also targets afferent nerves in the bladder, relieving bladder overactivity and storage symptoms.
Record name Silodosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06207
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Silodosin

CAS RN

160970-54-7
Record name Silodosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160970-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silodosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160970547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silodosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06207
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Silodosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SILODOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUZ39LUY82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Silodosin
Reactant of Route 2
Silodosin
Reactant of Route 3
Silodosin
Reactant of Route 4
Reactant of Route 4
Silodosin
Reactant of Route 5
Reactant of Route 5
Silodosin
Reactant of Route 6
Silodosin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。